

# 5-TAMRA azide chemical structure and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TAMRA azide, 5-isomer

Cat. No.: B7909776

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## 5-TAMRA Azide: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5-TAMRA (Tetramethylrhodamine) azide, a fluorescent probe widely used for labeling biomolecules through click chemistry. It covers the chemical properties, a detailed experimental protocol for its application, and a visual representation of the experimental workflow.

## Core Chemical and Physical Properties

5-TAMRA azide is a bright, orange-fluorescent dye functionalized with an azide group. This azide moiety allows for its covalent attachment to alkyne-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

Chemical Structure:

- Molecular Formula:  $C_{28}H_{28}N_6O_4$  [1][2]
- Molecular Weight: Approximately 512.56 g/mol [1][3][4]
- CAS Number: 1192590-89-8 [1]

Below is a summary of its key quantitative properties:

Property	Value	Source
Molecular Weight	512.56 g/mol	[1][4]
Molecular Formula	C <sub>28</sub> H <sub>28</sub> N <sub>6</sub> O <sub>4</sub>	[1][2]
Maximum Absorption (λ <sub>max</sub> )	~546 nm (in DMSO/DMF)	[1][2]
Maximum Emission (λ <sub>em</sub> )	~579 nm (in DMSO/DMF)	[1][2]
Molar Extinction Coefficient (ε)	91,000 cm <sup>-1</sup> M <sup>-1</sup>	[1][2]
Purity	≥ 95% (LCMS)	[1]
Solubility	Soluble in DMSO, DMF, and Methanol	[1][2]

## Experimental Protocol: Labeling of Alkyne-Modified Oligonucleotides

This protocol details the steps for labeling alkyne-modified DNA or oligonucleotides with 5-TAMRA azide using a copper-catalyzed click reaction.

### Materials:

- Alkyne-modified oligonucleotide/DNA
- 5-TAMRA azide
- Anhydrous DMSO
- 2M Triethylammonium acetate (TEAA) buffer, pH 7.0
- 5 mM Ascorbic Acid solution (freshly prepared)
- 10 mM Copper(II)-TBTA (Tris(benzyltriazolylmethyl)amine) stock solution in 55% DMSO
- Inert gas (e.g., Argon or Nitrogen)

- Reagents for precipitation (e.g., 3% lithium perchlorate in acetone or ethanol and sodium acetate)

## Procedure:

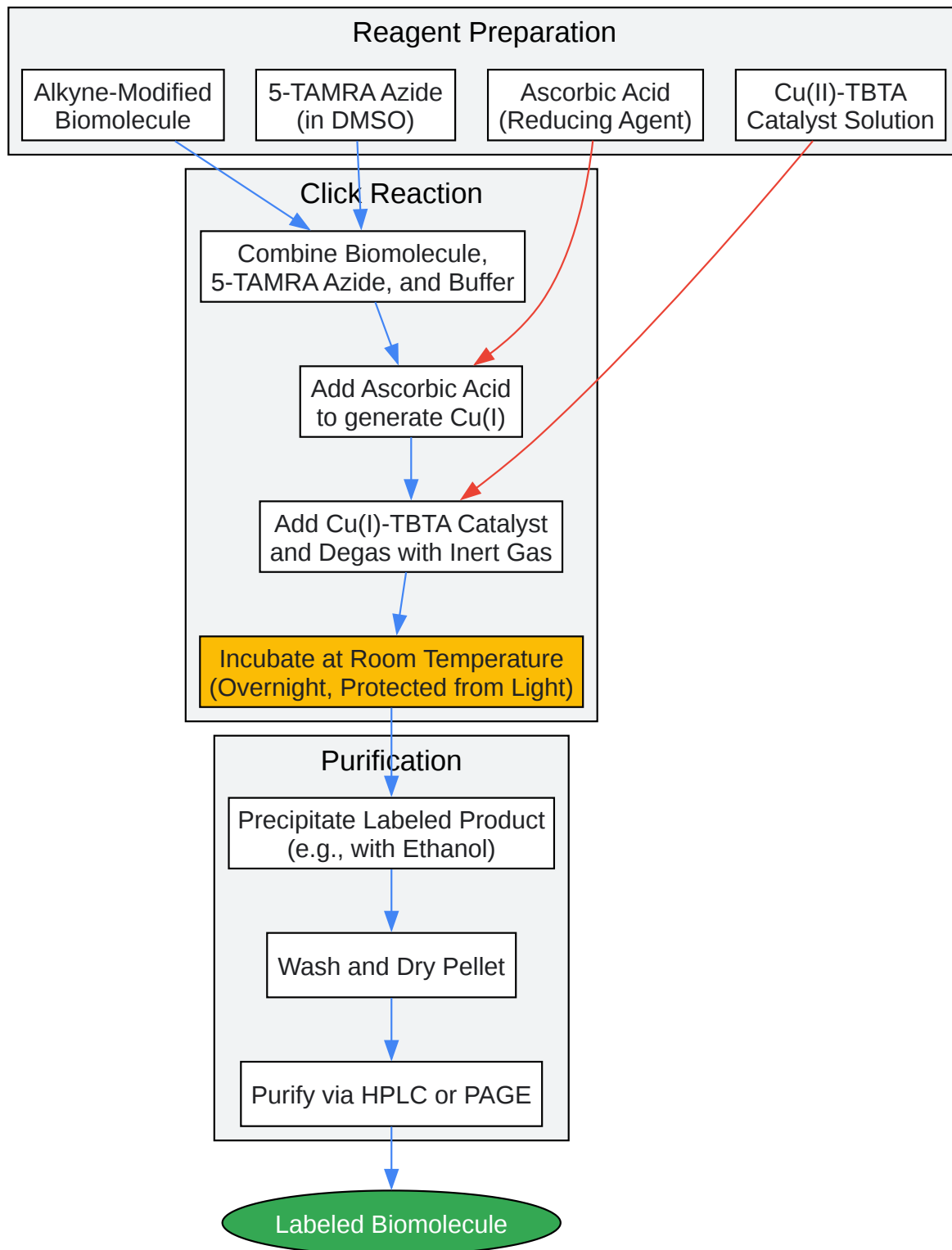
- Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide or DNA in sterile, nuclease-free water in a pressure-tight vial.
- Buffering: Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
- Reagent Addition:
  - Add DMSO to a final volume of 50%. Vortex to mix.
  - Add the 5-TAMRA azide stock solution (10 mM in DMSO) to achieve a 1.5-fold molar excess relative to the oligonucleotide. Vortex thoroughly.
- Reduction of Copper(II): Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM. This reduces Cu(II) to the catalytic Cu(I) state. Vortex briefly.
- Degassing: Bubble an inert gas (e.g., argon) through the solution for 30 seconds to remove oxygen, which can interfere with the reaction.
- Catalyst Addition: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. The TBTA ligand stabilizes the Cu(I) oxidation state.
- Reaction Incubation: Flush the vial with inert gas, cap it tightly, and vortex the mixture thoroughly. Incubate at room temperature overnight, protected from light.
- Precipitation of the Labeled Oligonucleotide:
  - Add a 4-fold excess volume of 3% lithium perchlorate in acetone.
  - Alternatively, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.
  - Incubate at -20°C for at least 20 minutes.

- Purification:
  - Centrifuge the mixture to pellet the labeled oligonucleotide.
  - Discard the supernatant and wash the pellet with acetone or 70% ethanol.
  - Dry the pellet and purify the conjugate using reverse-phase HPLC or PAGE.

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the copper-catalyzed click chemistry reaction for labeling an alkyne-modified biomolecule with 5-TAMRA azide.

## Workflow for 5-TAMRA Azide Labeling via Click Chemistry

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Caption: A diagram illustrating the workflow for labeling biomolecules with 5-TAMRA azide.

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- To cite this document: BenchChem. [5-TAMRA azide chemical structure and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7909776#5-tamra-azide-chemical-structure-and-molecular-weight]

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